
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the following structural formula:
Structure: C14H10N4O4
This compound belongs to the class of pyrazole derivatives and contains a nitrofuran moiety. Its synthesis involves the introduction of a methyl group at the nitrogen atom of the pyrazole ring, along with a carboxamide group. The presence of the phenyl ring further enhances its structural complexity.
Vorbereitungsmethoden
Synthetic Routes::
Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.
Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.
Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.
Analyse Chemischer Reaktionen
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts acylation).
Oxidation: Oxidation of the compound may lead to the formation of various functional groups.
Reduction: Tin(II) chloride, ethanol, reflux.
Substitution: Chlorine or bromine, Lewis acids (e.g., AlCl₃), and anhydrous conditions.
Oxidation: Mild oxidants like chromic acid or potassium permanganate.
Major Products:: The major products depend on the specific reactions performed. Reduction yields the corresponding amino compound, while substitution reactions lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.
Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.
Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.
Wirkmechanismus
The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of furan, pyrazole, and phenyl moieties.
Eigenschaften
CAS-Nummer |
61621-03-2 |
|---|---|
Molekularformel |
C15H12N4O4 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20) |
InChI-Schlüssel |
ICBRSNXJRWPLMU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
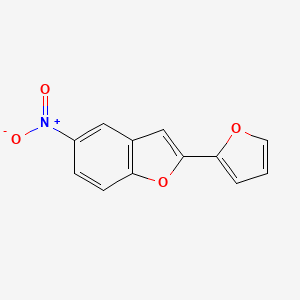
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)


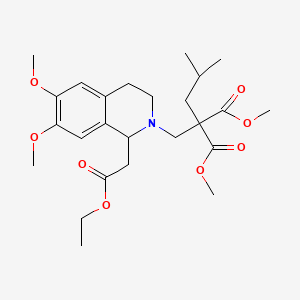
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
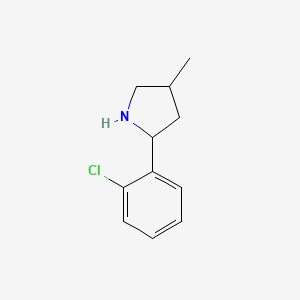
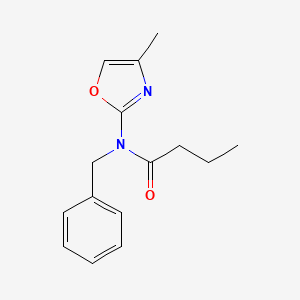
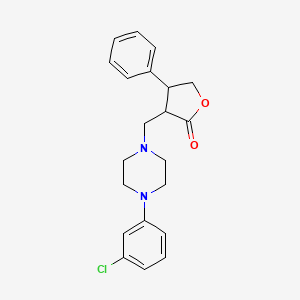
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
